4-Chloro-5-phenyl-1-benzothiepine

Thermal stability Heterocyclic chemistry Sulfur extrusion

4-Chloro-5-phenyl-1-benzothiepine (CAS 66769-01-5, molecular formula C16H11ClS, MW 270.8 g/mol) is a fully unsaturated 1-benzothiepine derivative bearing a chlorine substituent at the 4-position and a phenyl group at the 5-position of the seven-membered thiepine ring. First synthesized and characterized by Traynelis et al.

Molecular Formula C16H11ClS
Molecular Weight 270.8 g/mol
CAS No. 66769-01-5
Cat. No. B14475200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-phenyl-1-benzothiepine
CAS66769-01-5
Molecular FormulaC16H11ClS
Molecular Weight270.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CSC3=CC=CC=C32)Cl
InChIInChI=1S/C16H11ClS/c17-14-10-11-18-15-9-5-4-8-13(15)16(14)12-6-2-1-3-7-12/h1-11H
InChIKeyZJMOZECCDKJXJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-phenyl-1-benzothiepine (CAS 66769-01-5): Core Identity and Procurement-Relevant Profile


4-Chloro-5-phenyl-1-benzothiepine (CAS 66769-01-5, molecular formula C16H11ClS, MW 270.8 g/mol) is a fully unsaturated 1-benzothiepine derivative bearing a chlorine substituent at the 4-position and a phenyl group at the 5-position of the seven-membered thiepine ring [1]. First synthesized and characterized by Traynelis et al. in 1978 as compound 16, it is a white crystalline solid (mp 87–88 °C) isolable via a DBN-mediated dehydrobromination sequence [1]. The compound belongs to the broader 1-benzothiepine class—heterocycles consisting of a benzene ring fused to a sulfur-containing thiepine ring—which has been investigated for CCR5 antagonism, ASBT inhibition, and cytotoxic applications [2][3]. Its closest structural analogs include 4-bromo-5-phenyl-1-benzothiepine (CAS 66769-03-7), 4-chloro-5-benzyl-1-benzothiepine (CAS 66769-02-6), and 4-chloro-5-methyl-1-benzothiepine, all reported in the same foundational study [1].

Why 4-Chloro-5-phenyl-1-benzothiepine Cannot Be Casually Replaced by In-Class Analogs


Within the 1-benzothiepine series, seemingly minor modifications at the 4- and 5-positions produce substantial, quantifiable differences in thermal stability, physical form, and biological activity that preclude generic substitution. The 4-chloro-5-phenyl combination confers a specific thermal half-life (~42 h at room temperature) that is approximately 2.5-fold greater than the unsubstituted parent (~17 h), yet measurably distinct from both the 4-bromo-5-phenyl analog (~47 h) and the 5-benzyl variant (~46 h at 30 °C) [1]. Furthermore, the phenyl substituent at the 5-position converts the compound into a crystalline solid (mp 87–88 °C), whereas the corresponding 5-methyl analogs (both chloro and bromo) are isolated as oils—a critical distinction for purification, handling, and formulation workflows [1]. At the biological level, the C-4 halogen identity (Cl vs. Br) directly modulates cytotoxic potency in benzothiepine scaffolds, with bromo substitution consistently yielding higher activity than chloro [2]. These orthogonal differentiation axes mean that selecting a close analog without explicit comparative data risks compromising thermal robustness, physicochemical workability, or biological readout.

Quantitative Differentiation Evidence for 4-Chloro-5-phenyl-1-benzothiepine vs. Closest Analogs


Thermal Half-Life: 4-Chloro-5-phenyl Confers ~2.5× Stability Gain Over Unsubstituted 1-Benzothiepin

The thermal decomposition of 1-benzothiepins proceeds via sulfur extrusion to form naphthalene derivatives, a process monitored by NMR spectroscopy in CCl₄. The 4-chloro-5-phenyl derivative (compound 16) exhibits an approximate half-life of 42 h at room temperature, compared with only ~17 h for the unsubstituted parent 1-benzothiepin (compound 29). At 30 °C, the half-life decreases to ~27 h for the chloro-phenyl compound [1]. The 4-bromo-5-phenyl analog (compound 26) shows a half-life of ~47 h at room temperature (in CDCl₃) and ~46 h at 30 °C, indicating that the bromo analog is marginally more stable than the chloro compound [1]. The paper notes a trend: 'greater stabilization is achieved by groups with greater electron-donating ability,' with the phenyl group at the 5-position providing significantly more stabilization than alkyl substituents [1].

Thermal stability Heterocyclic chemistry Sulfur extrusion

Crystallinity and Melting Point: 5-Phenyl Substitution Enables Crystalline Isolation vs. Oily 5-Methyl Analogs

Among the 5-substituted 1-benzothiepins reported by Traynelis et al., those bearing a 5-phenyl group (compounds 16, 24, and 26) are crystalline solids with well-defined melting points, whereas the 5-methyl analogs (compounds 27 and 28) are colorless oils [1]. Specifically, 4-chloro-5-phenyl-1-benzothiepine (16) is a white crystalline solid with mp 87–88 °C and was isolated in 76% yield. The 4-bromo-5-phenyl analog (26) is also crystalline with mp 80–81 °C (24% yield), and 4-chloro-5-benzyl-1-benzothiepine (24) is crystalline with mp 81–82 °C (82% yield). In contrast, 4-chloro-5-methyl-1-benzothiepin (27) and 4-bromo-5-methyl-1-benzothiepin (28) are both colorless oils, isolated in 43% and 29% yields respectively [1].

Solid-state properties Crystallinity Purification

Halogen-Dependent Cytotoxicity in Benzothiepins: Br > Cl at C-4 Position

In a study of 11 benzothiepin and benzoxepin derivatives against human oral tumor cell lines (HSC-2, HSC-3, HSG), Sugita et al. (2001) demonstrated that compounds bearing bromine at the C-4 position consistently exhibited higher cytotoxic activity than their chlorine-substituted counterparts. Specifically, compounds 4, 5, and 6 (all 4-bromo substituted) showed higher cytotoxicity than compounds 1, 2, and 3, respectively, which had Cl instead of Br at the C-4 position [1]. While this study evaluated 3,4-dihydro-1-benzothiepin-5(2H)-one derivatives rather than the fully unsaturated 1-benzothiepine scaffold of the target compound, the consistent halogen trend across three matched molecular pairs provides class-level evidence that the C-4 halogen identity (Cl vs. Br) is a meaningful driver of biological potency in benzothiepine systems [1].

Cytotoxicity Structure-activity relationship Anticancer

Molecular Weight Advantage: 4-Chloro-5-phenyl-1-benzothiepine Is ~14% Lighter Than the 4-Bromo Analog

A direct comparison of molecular formulas reveals that 4-chloro-5-phenyl-1-benzothiepine (C16H11ClS, MW 270.8 g/mol) is approximately 14% lighter than its 4-bromo analog (C16H11BrS, MW 315.2 g/mol) [1]. This mass difference of 44.4 g/mol is attributable solely to the halogen substitution (Cl atomic weight 35.45 vs. Br atomic weight 79.90). In medicinal chemistry contexts where ligand efficiency metrics (e.g., BEI = pKi/MW) or pharmacokinetic property thresholds (e.g., Lipinski's Rule of Five) are operative, the lower molecular weight of the chloro derivative may translate into more favorable composite drug-likeness scores, all other structural features being equal [1].

Molecular weight Ligand efficiency Medicinal chemistry

Synthetic Accessibility: DBN-Mediated Dehydrobromination Route Provides a Defined, Reproducible Protocol

The synthesis of 4-chloro-5-phenyl-1-benzothiepine (16) proceeds via DBN (1,5-diazabicyclo[4.3.0]non-5-ene)-promoted dehydrobromination of 2-bromo-4-chloro-5-phenyl-2,3-dihydro-1-benzothiepin (20) at room temperature in THF, followed by chromatography on alumina, affording the product in 76% isolated yield [1]. An alternative route—potassium tert-butoxide treatment of 2,4-dichloro-5-phenyl-2,3-dihydro-1-benzothiepin (15)—produced only low yields with purification difficulties [1]. This contrasts with the 4-bromo-5-phenyl analog (26), which was prepared by a similar DBN protocol but isolated in only 24% yield [1]. The well-characterized synthetic pathway, complete with spectroscopic characterization (IR, NMR, MS), elemental analysis, and an independent structural confirmation via sulfone derivatization (compound 22, mp 170–172 °C), provides a verified procurement-quality benchmark for identity and purity assessment [1].

Synthetic methodology Dehydrobromination Process chemistry

Evidence-Backed Application Scenarios for 4-Chloro-5-phenyl-1-benzothiepine


Thermal Stability Benchmarking Studies in 1-Benzothiepine SAR Programs

The quantified thermal half-life of ~42 h at room temperature makes 4-chloro-5-phenyl-1-benzothiepine an ideal intermediate-stability reference compound for structure-stability relationship studies. Researchers comparing series of 1-benzothiepine derivatives can use this compound as a calibration point between the labile unsubstituted parent (~17 h) and the most stable derivatives (~46–47 h) [1]. This enables systematic investigation of how incremental substituent changes (halogen identity, 5-aryl vs. 5-alkyl, electronic effects) modulate ring stability—a critical parameter for planning synthetic sequences and storage protocols.

Crystalline Intermediate for Solid-Phase Handling and Formulation Development

Unlike the 5-methyl-substituted 1-benzothiepins that are isolated as oils, the target compound is a crystalline solid (mp 87–88 °C), enabling straightforward purification by recrystallization and solid-phase handling during downstream chemistry [1]. For procurement teams sourcing building blocks for medicinal chemistry programs, the crystalline nature reduces ambiguity in purity assessment and simplifies automated compound management workflows compared to oil-based analogs.

Moderate-Cytotoxicity Probe for Benzothiepine Selectivity Profiling

Class-level SAR evidence indicates that chlorine at the C-4 position confers lower cytotoxic activity than bromine in benzothiepine derivatives [2]. Consequently, 4-chloro-5-phenyl-1-benzothiepine may serve as a lower-cytotoxicity comparator when profiling halogen-dependent biological effects. In panels where the 4-bromo analog exhibits high cytotoxicity, the chloro derivative can help deconvolute whether observed effects are halogen-specific or scaffold-driven—a critical distinction in target identification and selectivity optimization campaigns.

Lower-Molecular-Weight Scaffold for Ligand Efficiency-Driven Lead Optimization

At 270.8 g/mol, 4-chloro-5-phenyl-1-benzothiepine is the lightest member among the crystalline 5-aryl-1-benzothiepine derivatives, being ~14% lighter than the 4-bromo analog (315.2 g/mol) and ~5% lighter than the 5-benzyl analog (284.8 g/mol) [1]. For programs optimizing ligand efficiency indices (LE, LLE, BEI) or seeking to maintain compliance with physicochemical property guidelines (e.g., MW < 300 for CNS drug-likeness), the chloro-phenyl combination offers a quantifiable mass advantage that can be decisive in compound triage and procurement prioritization.

Quote Request

Request a Quote for 4-Chloro-5-phenyl-1-benzothiepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.